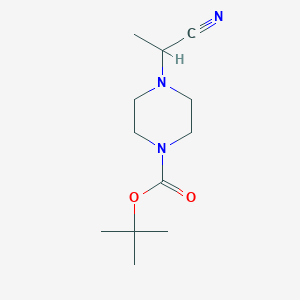

4-(1-cianoetil)piperazina-1-carboxilato de tert-butilo

Descripción general

Descripción

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1267321-28-7 . It has a molecular weight of 239.32 and is typically stored at room temperature . The compound is in powder form .

Synthesis Analysis

The synthesis of Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate and similar compounds involves the use of N-Boc piperazine as a building block or intermediate . The synthesis process is characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The Inchi Code of Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is 1S/C12H21N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3 . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure features C–H…O intermolecular interactions .Physical And Chemical Properties Analysis

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 239.32 .Aplicaciones Científicas De Investigación

Investigación radiofarmacéutica

Los derivados de piperazina funcionalizados, como el “4-(1-cianoetil)piperazina-1-carboxilato de tert-butilo”, se han utilizado en la investigación radiofarmacéutica . Sirven como materiales de partida para compuestos espiro, que se utilizan para la introducción suave de flúor-18 .

Enlazamiento de péptidos biológicamente activos

El núcleo de ácido acético-piperazina de este compuesto se ha utilizado para el enlace de péptidos biológicamente activos . Esta aplicación es particularmente útil en el campo del diseño de fármacos basados en péptidos .

Productos químicos de laboratorio

El “this compound” también se utiliza como producto químico de laboratorio . Es un reactivo común en diversas reacciones químicas .

Uso de productos alimenticios, medicamentos, plaguicidas o biocidas

Este compuesto también se utiliza en la producción de alimentos, medicamentos, plaguicidas o productos biocidas . Sin embargo, las aplicaciones específicas en estos campos no se detallan en los recursos disponibles .

Safety and Hazards

Direcciones Futuras

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate offers a broad range of possibilities in drug development, organic synthesis, and medicinal chemistry due to its unique structural features and functional groups. It serves as a useful building block or intermediate in the synthesis of several novel organic compounds , indicating its potential for future research and applications.

Mecanismo De Acción

Target of Action

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine Compounds containing piperazine rings are known to interact with a variety of macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It is known that the piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules . This suggests that the compound may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding and other types of molecular interactions.

Biochemical Pathways

Derivatives of n-boc piperazine, such as this compound, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Propiedades

IUPAC Name |

tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJBOFMUXZDASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)

![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)

![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)

![2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine](/img/structure/B1443452.png)

![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)